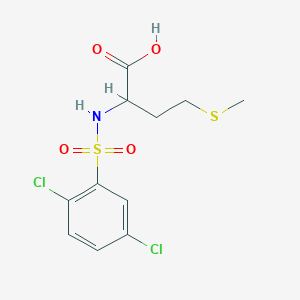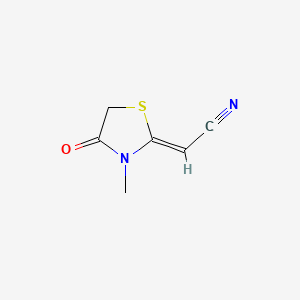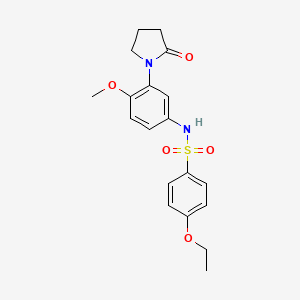![molecular formula C23H18Cl3NO3 B2694940 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 551931-19-2](/img/structure/B2694940.png)
3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, also known as 3C-POP, is an oxime derivative of 3-oxopropanal and has been widely used in scientific research. It is a versatile compound that can be used in a variety of experiments, such as biochemical and physiological studies, and has been used to study the mechanism of action of various drugs and toxins.
Scientific Research Applications
Novel Synthetic Routes and Chemical Reactivity
Research on oxime ethers and related compounds has led to the development of novel synthetic routes and a deeper understanding of chemical reactivity. For example, studies have demonstrated the synthesis of novel oxime ethers through various chemical reactions, highlighting their potential as intermediates in organic synthesis. The ability to synthesize these compounds and explore their reactivity opens up new avenues for the design and creation of complex molecules with potential applications in material science, pharmaceuticals, and agrochemicals (Erdogan, 2016).
Antioxidant Properties
Oxime derivatives have been investigated for their potential antioxidant properties. For instance, certain oxime compounds have demonstrated the ability to decrease lipid peroxidation induced by hydrogen peroxide, suggesting that they could serve as potent antioxidant agents. This property is particularly relevant for the development of therapeutic agents aimed at protecting cells from oxidative damage, which is implicated in various diseases, including neurodegenerative disorders and cancer (Puntel et al., 2008).
Molecular Structure and Magnetic Properties
The study of oxime derivatives extends to the examination of their molecular structures and magnetic properties. Research on oximato-bridged copper(II) compounds, for example, provides insights into the coordination chemistry of oximes and their potential applications in materials science. Understanding the molecular structures and magnetic properties of these compounds can contribute to the development of novel materials with specific magnetic characteristics, which have applications in data storage, sensors, and catalysis (Naskar et al., 2016).
Supramolecular Chemistry
Oximes play a crucial role in supramolecular chemistry, serving as building blocks for the design and synthesis of complex molecular architectures. Their strong hydrogen-bonding capabilities enable the formation of well-defined structures, which can be utilized in the development of molecular recognition systems, sensors, and self-assembling materials. Research in this area explores the hydrogen bond patterns of oxime derivatives, contributing to the advancement of supramolecular chemistry and its applications in nanotechnology and molecular electronics (Bruton et al., 2003).
properties
IUPAC Name |
(3E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-18-8-5-16(6-9-18)14-29-23-4-2-1-3-20(23)22(28)11-12-27-30-15-17-7-10-19(25)13-21(17)26/h1-10,12-13H,11,14-15H2/b27-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPDIFCUSYIQFN-KKMKTNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)
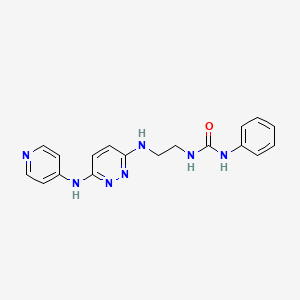
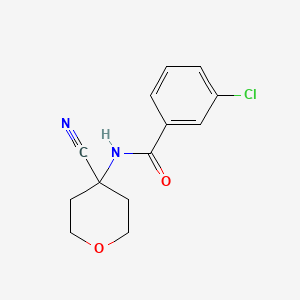

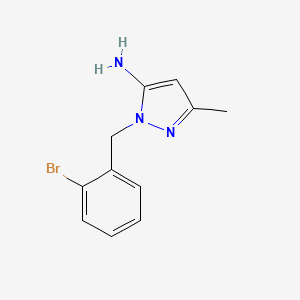
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)
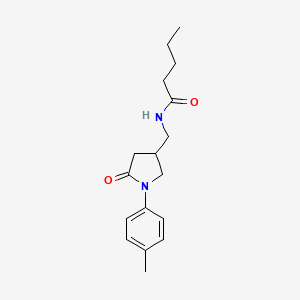
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)
